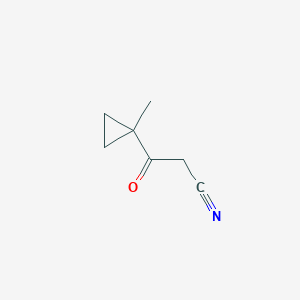

3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Vue d'ensemble

Description

3-(1-Methylcyclopropyl)-3-oxopropanenitrile, also known as 1-methylcyclopropylacetonitrile, is a cyclic organic compound with a molecular formula of C6H9NO. This compound is a colorless liquid with a boiling point of 192°C and a melting point of −17°C. It is a member of the acetonitrile family and has a variety of applications in organic synthesis and scientific research.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

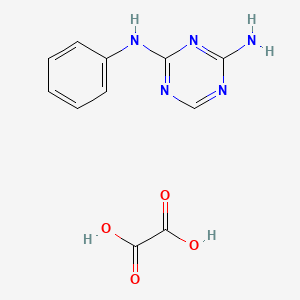

3-(1-Methylcyclopropyl)-3-oxopropanenitrile plays a significant role in the synthesis of various heterocyclic compounds. For instance, its reactions with different compounds under certain conditions have led to the formation of pyrazolo[3,4-b]pyridines (Majidi Arlan, Javahershenas, & Khalafy, 2020), 1,7-fused indolines (Zhou, Wang, Li, & Wang, 2016), and 4,5-dihydrofuran-3-carbonitriles (Yılmaz, Uzunalioğlu, & Pekel, 2005). These synthetic processes demonstrate its utility in producing structurally diverse compounds with potential biological and pharmacological activities.

Synthesis and Antimicrobial Activities

The molecule has been utilized as a key component in the synthesis of novel heterocyclic substances with promising antimicrobial activities. A notable example includes its role in producing indolyl-5-amino-2-phenyl-1,2,3-triazoles, which have shown strong antimicrobial activities against various organisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Radical Cyclization Reactions

This compound is also significant in radical cyclization reactions. Studies have shown that its reaction with alkenes in the presence of cerium(IV) ammonium nitrate or manganese(III) acetate can lead to the formation of dihydrofurans and other complex structures (Yılmaz, 2011), (Hocaoglu & Yılmaz, 2019). These reactions are important for generating molecular complexity and have implications in various fields of chemistry.

Ring-Opening Reactions

The compound's role in ring-opening reactions is another area of interest. It has been demonstrated that Lewis acid-catalyzed ring-opening of related cyclopropanes can be effectively carried out, leading to significant synthetic applications (Lifchits & Charette, 2008).

Propriétés

IUPAC Name |

3-(1-methylcyclopropyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPAKADVCIANQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539182 | |

| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88485-78-3 | |

| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

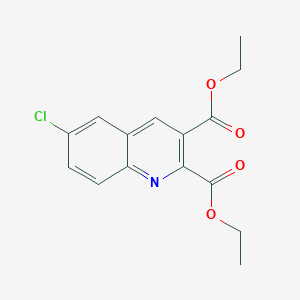

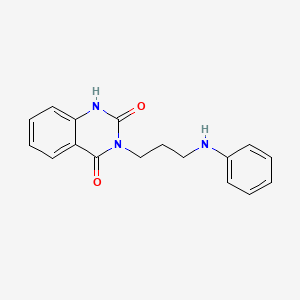

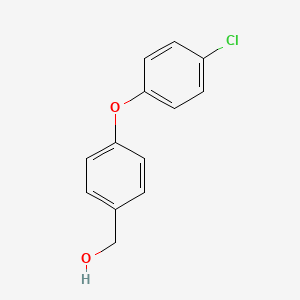

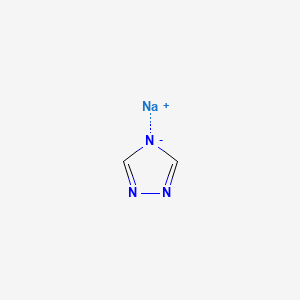

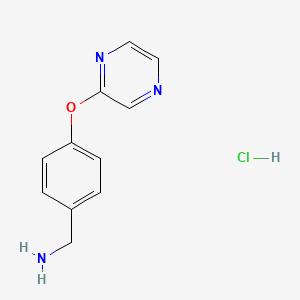

Synthesis routes and methods I

Procedure details

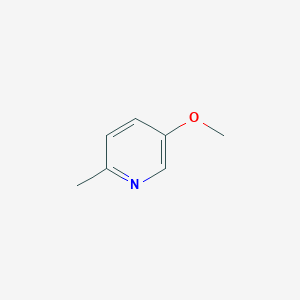

Synthesis routes and methods II

Procedure details

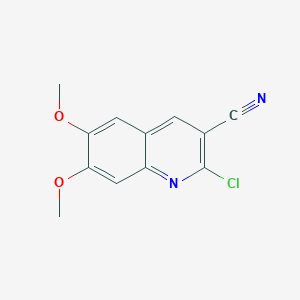

Synthesis routes and methods III

Procedure details

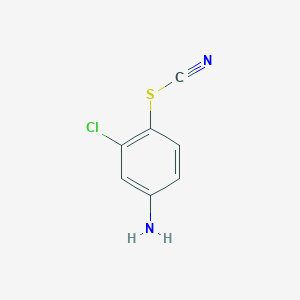

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.